

Imazalil absorption, distribution, metabolism, and excretion (ADME) studies

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Compound of Interest

Compound Name: Imazalil

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An In-depth Technical Guide to the Absorption, Distribution, Metabolism, and Excretion (ADME) of **Imazalil**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of the fungicide **Imazalil**, based on preclinical studies. The information is intended to support research, safety assessment, and development of related compounds.

Absorption

Imazalil is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration in rats.[1][2] Comparison of excretion patterns after oral and intravenous dosing suggests high bioavailability of orally administered **Imazalil**. [3][4][5]

Experimental Protocol: Oral Absorption Study in Rats

A representative study to determine the oral absorption of **Imazalil** involves the following protocol:

- Test System: Wistar rats (groups of five male and five female).[3][4]

- Test Substance: Radiolabeled **Imazalil** ($[^{14}\text{C}]$ **Imazalil** or $[^3\text{H}]$ **Imazalil** sulfate) administered by gavage.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Dose Levels:
 - Single low dose: 1.25 mg/kg body weight.[\[3\]](#)[\[4\]](#)
 - Single high dose: 20 mg/kg body weight.[\[1\]](#)[\[3\]](#)[\[4\]](#)
 - Repeated low dose: 1.25 mg/kg body weight/day for 14 days, followed by a single radiolabeled dose.[\[3\]](#)[\[4\]](#)
- Sample Collection: Urine and feces are collected at intervals (e.g., 0-24h, 24-48h, 48-72h, and 72-96h) after dosing.[\[4\]](#) Blood samples can be taken to determine plasma concentrations over time.
- Analysis: Radioactivity in excreta and tissues is quantified using liquid scintillation counting. The comparison of radioactivity excreted after oral versus intravenous administration is used to estimate the extent of absorption.

Distribution

Following absorption, **Imazalil** is extensively distributed throughout the body. The highest concentrations of radioactivity are consistently found in the liver, lungs, and kidneys.[\[1\]](#)[\[3\]](#)

Tissue residue levels are generally low and decline significantly within 96 hours post-administration, indicating no evidence of bioaccumulation.[\[3\]](#)

Quantitative Distribution Data

The following table summarizes the tissue distribution of radioactivity at 48 and 96 hours after a single oral dose of 20 mg/kg $[^3\text{H}]$ -**Imazalil** sulfate in Wistar rats.

Time Point	Tissue Residue (% of Administered Radioactivity)	Highest Concentrations
48 hours	5.4% - 6.1%	Liver, Lungs, Kidneys
96 hours	1.8% - 3.5%	Liver, Lungs, Kidneys

Data sourced from Heykants et al., 1975 as cited in WHO and INCHEM documentation.[\[1\]](#)[\[3\]](#)

At 96 hours after oral administration of [^{14}C]**Imazalil**, total tissue concentrations (including the carcass) accounted for about 1% of the administered dose.[\[3\]](#) Nearly 50% of the radioactivity retained in the body was found in the liver.[\[3\]](#)[\[4\]](#)

Experimental Protocol: Tissue Distribution Study

- Test System: Wistar rats.
- Test Substance: A single oral or intravenous dose of radiolabeled **Imazalil**.
- Procedure: At selected time points after administration (e.g., 48 and 96 hours), animals are euthanized.[\[1\]](#)
- Sample Collection: A comprehensive set of tissues and organs (liver, kidneys, lungs, fat, muscle, brain, etc.) and the remaining carcass are collected.
- Analysis: The concentration of radioactivity in each tissue is determined by techniques such as liquid scintillation counting or quantitative whole-body autoradiography to provide a quantitative and visual assessment of distribution.

Metabolism

Imazalil undergoes extensive metabolism in rats, with very little of the parent compound being excreted unchanged (<1% in feces and trace amounts in urine).[\[4\]](#)[\[5\]](#) The metabolic pathways are complex, involving multiple enzymatic reactions.

The main routes of metabolism identified are:[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Epoxidation and subsequent epoxide hydration
- Oxidative O-dealkylation
- Imidazole oxidation and scission
- Oxidative N-dealkylation

The metabolic pattern is similar for both oral and intravenous administration and does not show significant sex differences.^{[3][4][5]} At least 25 metabolites have been detected.^{[3][4][5]}

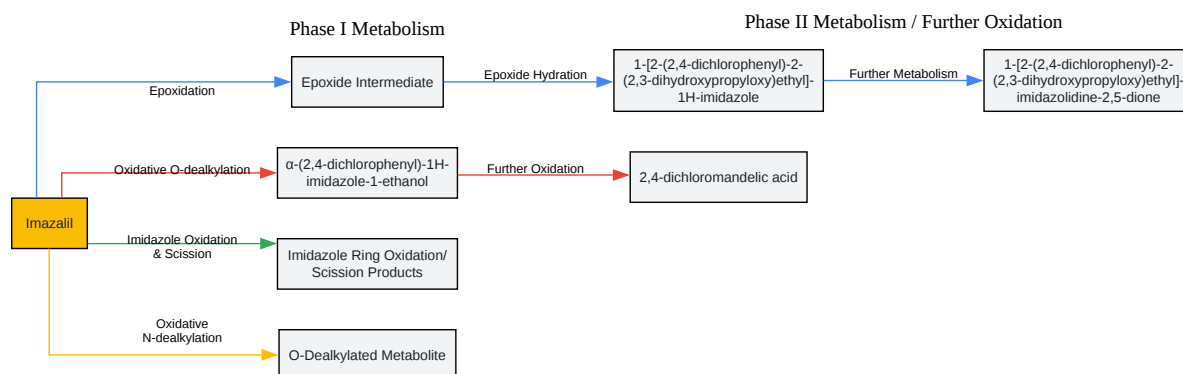
Major Metabolites

Three major metabolites have been identified in the excreta of rats:^{[3][4]}

- (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-imidazolidine-2,5-dione
- (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole
- (±)-α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol

Another significant metabolite identified in earlier studies is 2,4-dichloromandelic acid.^[1]

Metabolic Pathway of Imazalil



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Caption: Proposed metabolic pathway of **Imazalil** in rats.

Experimental Protocol: Metabolism Study

- Test System: Wistar rats.
- Test Substance: Radiolabeled **Imazalil**.
- Sample Collection: Urine and feces are collected over 96 hours.
- Metabolite Profiling:
 - Samples are extracted to separate metabolites.
 - Techniques like High-Performance Liquid Chromatography (HPLC) with radioactivity detection are used to profile and quantify the metabolites.

- Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to identify the chemical structures of the metabolites.[6]
- In Vitro Corroboration: Incubating **Imazalil** with rat liver homogenates or microsomes can help identify primary metabolites and the enzymes involved in its biotransformation.[1]

Excretion

Imazalil is rapidly and extensively excreted from the body, primarily via urine and feces.[1][3][5]

Quantitative Excretion Data

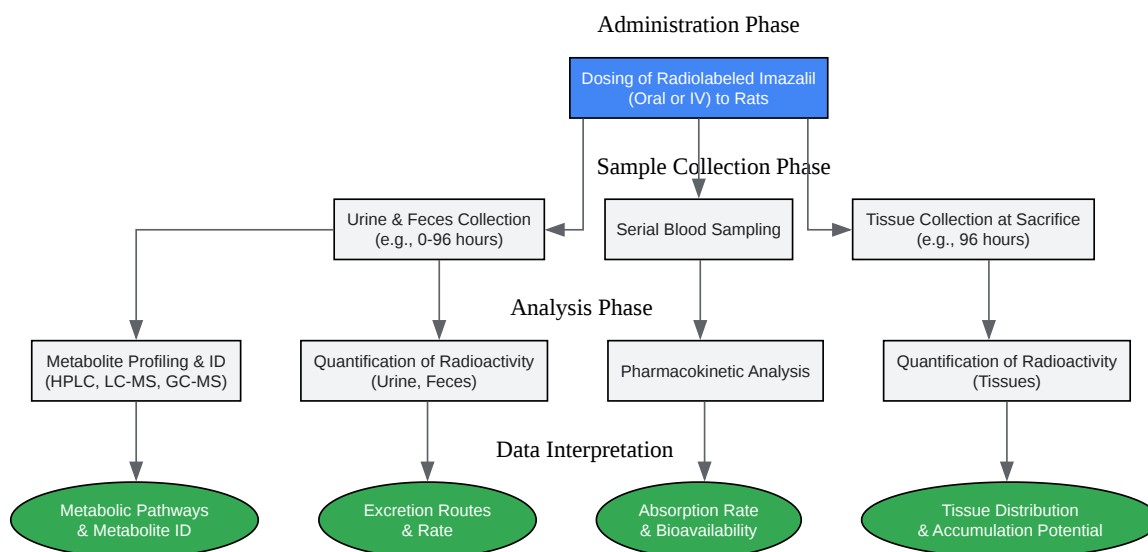
The following table summarizes the excretion of radioactivity in male and female Wistar rats within 96 hours following a single oral dose.

Dose	Sex	% Excreted in Urine	% Excreted in Feces	Total % Excreted (96h)
20 mg/kg	Male & Female	~45%	~45%	~90%
1.25 mg/kg	Male	>50%	<40%	>90%
1.25 mg/kg	Female	>50%	<40%	>93%

Data compiled from WHO and INCHEM reports.[1][3][4]

Excretion is rapid, with over 80-90% of the administered dose eliminated within the first 24 hours.[3][4] By 96 hours, more than 95% of a high dose (20 mg/kg) is excreted.[3][4] The route of excretion is balanced between urine and feces, with slightly more appearing in the urine across different dosing regimens.[3][4]

General ADME Study Workflow



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Caption: General experimental workflow for an in-vivo ADME study of **Imazalil**.

Conclusion

Imazalil demonstrates a predictable ADME profile characterized by rapid and extensive oral absorption, wide distribution with primary concentrations in the liver and kidneys, comprehensive metabolism through several major pathways, and swift excretion via both urine and feces. The lack of significant bioaccumulation suggests a low potential for long-term retention in tissues. This information is critical for understanding the kinetic behavior of **Imazalil** and for conducting robust risk assessments.

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